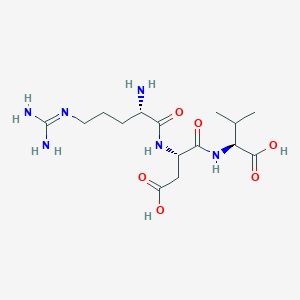

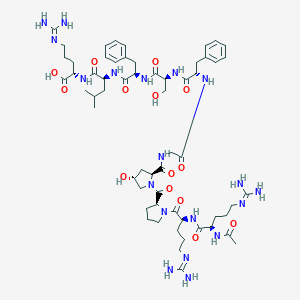

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bradykinin is a peptide that plays a crucial role in the regulation of blood pressure, inflammation, and pain. It is a member of the kinin family of peptides, which are generated by the proteolytic cleavage of kininogens. Bradykinin is a potent vasodilator that acts by binding to specific receptors on the endothelial cells of blood vessels. It is also involved in the regulation of vascular permeability, leukocyte recruitment, and the release of cytokines and chemokines.

Mecanismo De Acción

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, acts by binding to specific receptors on the endothelial cells of blood vessels. This binding leads to the activation of a signaling pathway that results in the release of nitric oxide and prostacyclin, which are potent vasodilators. Bradykinin also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. In addition, bradykinin stimulates the release of cytokines and chemokines, which further amplify the inflammatory response.

Efectos Bioquímicos Y Fisiológicos

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has a wide range of biochemical and physiological effects. It is a potent vasodilator that can lower blood pressure and increase blood flow to tissues. It also increases vascular permeability, which allows leukocytes to enter the tissue and initiate an inflammatory response. Bradykinin can also stimulate the release of cytokines and chemokines, which further amplify the inflammatory response. In addition, bradykinin can induce pain by activating nociceptors in the peripheral nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has several advantages for lab experiments. It is a synthetic peptide that can be easily prepared by solid-phase peptide synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, the use of bradykinin in lab experiments is limited by its potency and specificity. It is a highly potent peptide that can induce strong physiological responses at low concentrations. This can make it difficult to control the dose and duration of exposure in lab experiments. In addition, bradykinin is not highly specific for its receptors and can bind to other receptors with similar affinities.

Direcciones Futuras

There are several future directions for research on bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-. One area of interest is the development of new drugs that target the bradykinin receptors. These drugs could be used to treat a variety of conditions, including hypertension, inflammation, and pain. Another area of interest is the study of the interaction between bradykinin and its receptors at the molecular level. This could lead to a better understanding of the mechanism of action of bradykinin and the development of more specific drugs. Finally, there is a need for further research on the role of bradykinin in various physiological processes, including the regulation of blood pressure, inflammation, and pain. This could lead to the development of new therapeutic strategies for these conditions.

Métodos De Síntesis

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, is a synthetic peptide that can be prepared by solid-phase peptide synthesis. This method involves the stepwise assembly of amino acids on a solid support, using a series of chemical reactions to form peptide bonds. The final product is then cleaved from the solid support and purified by chromatography.

Aplicaciones Científicas De Investigación

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)-, has been used extensively in scientific research to study the mechanism of action of bradykinin and its effects on various physiological processes. It has been used to investigate the role of bradykinin in the regulation of blood pressure, inflammation, and pain. It has also been used to study the interaction of bradykinin with its receptors and to develop new drugs that target these receptors.

Propiedades

Número CAS |

135705-19-0 |

|---|---|

Nombre del producto |

Bradykinin, acetyl-arg-hyp(3)-phe(7)-leu(8)- |

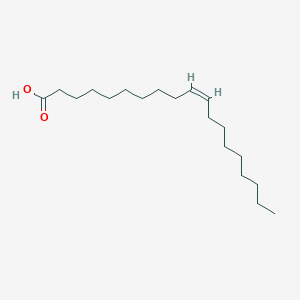

Fórmula molecular |

C59H91N19O14 |

Peso molecular |

1290.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C59H91N19O14/c1-33(2)26-41(49(84)73-40(56(91)92)20-12-24-68-59(64)65)74-51(86)43(28-36-16-8-5-9-17-36)75-52(87)44(32-79)76-50(85)42(27-35-14-6-4-7-15-35)71-47(82)30-69-53(88)46-29-37(81)31-78(46)55(90)45-21-13-25-77(45)54(89)39(19-11-23-67-58(62)63)72-48(83)38(70-34(3)80)18-10-22-66-57(60)61/h4-9,14-17,33,37-46,79,81H,10-13,18-32H2,1-3H3,(H,69,88)(H,70,80)(H,71,82)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,85)(H,91,92)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t37-,38-,39+,40+,41+,42+,43-,44+,45+,46+/m1/s1 |

Clave InChI |

ANVBLZDJWGEFNH-TVGOGCAISA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C)O |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Secuencia |

RRPXGFSFLR |

Sinónimos |

Ac-D-Arg(Hyp(3)-D-Phe(7)-Leu(8))-bradykinin Ac-R4FL-bradykinin acetyl-Arg-3-Hyp-7-Phe-8-Leu-bradykinin bradykinin, acetyl-Arg-Hyp(3)-Phe(7)-Leu(8)- bradykinin, acetyl-arginyl-4-hydroxyprolyl(3)-phenylalanyl(7)-leucyl(8)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)